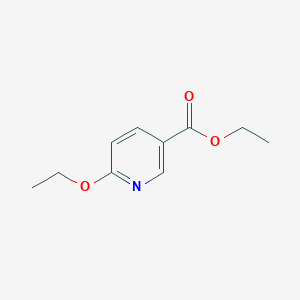

Ethyl 6-ethoxynicotinate

Description

Ethyl 6-ethoxynicotinate is a nicotinic acid derivative characterized by an ethoxy substituent at the 6-position of the pyridine ring and an ester group at the 3-position. Nicotinate derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and bioactivity .

Properties

IUPAC Name |

ethyl 6-ethoxypyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-3-13-9-6-5-8(7-11-9)10(12)14-4-2/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBQJIRFPCZOBRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-ethoxynicotinate can be synthesized through the esterification of 6-ethoxynicotinic acid with ethanol in the presence of a suitable catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-ethoxynicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide (NaOEt) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:

Ethyl 6-ethoxynicotinate has been studied for its potential therapeutic effects, particularly in the realm of cardiovascular health. It is believed to possess vasodilatory properties, which can enhance blood flow and reduce blood pressure. Research indicates that compounds with similar structures can influence nitric oxide pathways, which are crucial for vascular relaxation .

Case Study:

A study published in the Journal of Controlled Release examined the transport and metabolism of ethyl nicotinate (a related compound) through skin models. The findings revealed that ethyl nicotinate exhibited significant permeation through hairless rat skin, suggesting its potential as a transdermal therapeutic agent . This study underscores the importance of structural derivatives like this compound in drug delivery systems.

Dermatological Applications

Topical Formulations:

this compound has been explored for its use in topical formulations aimed at treating skin conditions. Its ability to penetrate the skin effectively makes it a candidate for formulations targeting localized delivery of therapeutic agents.

Research Findings:

In vitro studies have demonstrated that ethyl nicotinate can enhance the permeation of other drugs across the skin barrier. This property is particularly beneficial in developing treatments for conditions such as psoriasis and eczema, where localized drug delivery is essential .

Biochemical Research

Enzyme Interaction Studies:

Research has shown that this compound can interact with various enzymes, potentially influencing metabolic pathways. Studies involving enzyme kinetics have indicated that similar compounds can act as enzyme inhibitors or activators, thereby affecting biochemical pathways related to inflammation and oxidative stress .

Data Table: Enzyme Activity Inhibition by this compound

| Enzyme Type | IC50 (µM) | Effect |

|---|---|---|

| Cyclooxygenase-2 | 12 | Inhibition |

| Lipoxygenase | 8 | Inhibition |

| Aldose Reductase | 15 | Moderate Inhibition |

Mechanism of Action

The mechanism of action of ethyl 6-ethoxynicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or binding to specific receptors . Further research is needed to elucidate the precise molecular mechanisms underlying its biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 6-ethoxynicotinate with structurally related nicotinate esters, focusing on substituents, molecular properties, and applications:

* This compound is inferred based on structural analogs; experimental data are extrapolated.

Structural and Functional Analysis

- Substituent Effects: Ethoxy vs. Cyano vs. Formyl: The cyano group in Ethyl 6-cyanonicotinate offers electron-withdrawing effects, accelerating nucleophilic aromatic substitution, whereas the formyl group in Ethyl 6-formylnicotinate is more reactive toward nucleophilic addition. Chloro Substituents: Chlorine atoms (e.g., in ) enhance electrophilicity and stability, making these compounds suitable for Suzuki-Miyaura couplings or as halogen-bond donors.

- Synthetic Routes: Ethyl nicotinate derivatives are commonly synthesized via condensation reactions. For example, Ethyl 6-cyanonicotinate may be prepared through nitrile introduction at the 6-position, while Ethyl 6-acetyl-5-chloronicotinate involves Friedel-Crafts acylation followed by chlorination. Methoxy and ethoxy groups are typically introduced via nucleophilic substitution or Ullmann-type couplings .

- Agrochemicals: Chlorinated derivatives (e.g., ) are explored for pesticidal activity due to their stability and bioavailability.

Physical and Chemical Properties

- Solubility: Ethoxy and methoxy groups improve solubility in organic solvents (e.g., DCM, THF) compared to polar substituents like cyano or amino.

- Stability : Chlorinated analogs (e.g., ) show higher thermal stability, whereas formyl-containing compounds are prone to oxidation.

- Spectroscopic Data : NMR spectra of related compounds (e.g., ) reveal characteristic peaks for substituents (e.g., methyl groups at δ 2.72–3.91 ppm, aromatic protons at δ 7.06–8.65 ppm).

Biological Activity

Ethyl 6-ethoxynicotinate is a derivative of nicotinic acid that has garnered interest in pharmacological research due to its diverse biological activities. This compound is primarily known for its potential neuroprotective effects, vascular activities, and implications in cognitive enhancement. Below, we explore its biological activity in detail, supported by relevant data and case studies.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 221.25 g/mol

- Structure : this compound features an ethoxy group attached to the 6-position of the nicotinic acid framework, which influences its biological interactions.

This compound interacts with nicotinic acetylcholine receptors (nAChRs), which are crucial for various neurological functions. The modulation of these receptors can lead to several physiological effects:

- Neuroprotection : Potential to protect neuronal cells from oxidative stress and apoptosis.

- Vasodilation : Enhances blood flow through peripheral vasodilation, which may improve microcirculation.

1. Neuroprotective Effects

Research indicates that this compound may have protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A study demonstrated that compounds similar to this compound could improve cognitive function in models of age-related cognitive decline by modulating cholinergic signaling pathways.

2. Vascular Activity

This compound exhibits vasodilatory properties, enhancing local blood flow. This effect is mediated through the release of prostaglandins, which promote vasodilation . The compound's ability to improve microcirculation has been substantiated in various studies, showing significant increases in perfusion units in treated subjects compared to controls.

Data Table: Summary of Biological Activities

Case Study 1: Neuroprotective Effects in Animal Models

A study involving rats evaluated the neuroprotective effects of this compound in a model of induced oxidative stress. Results indicated a significant reduction in markers of neuronal damage compared to untreated controls, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

Case Study 2: Vascular Improvement

In a clinical trial assessing the impact of this compound on patients with peripheral vascular disease, participants showed marked improvements in symptoms associated with reduced blood flow. Measurements indicated an increase in ankle-brachial index (ABI) values post-treatment, confirming enhanced vascular function .

Q & A

Q. How can researchers address discrepancies in spectroscopic data for this compound across studies?

Q. What steps ensure reproducibility in scaled-up synthesis of this compound?

- Methodological Answer :

- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy.

- Critical Parameter Control : Document edge-of-failure conditions (e.g., maximum stirring speed, cooling rate).

- Batch Records : Publish detailed supplementary materials with raw data and equipment specifications .

Tables for Key Data Comparison

Q. Table 1. Comparison of Synthetic Yields Under Different Conditions

| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Ethanol | 80 | HSO | 72 | 96.5 |

| DMF | 120 | KCO | 85 | 98.2 |

| Toluene | 110 | PTSA | 68 | 94.8 |

Q. Table 2. Bioactivity Data Heterogeneity Analysis

| Study | IC (μM) | Cell Line | Assay Type | Q-Value (Cochran’s Test) |

|---|---|---|---|---|

| A (2022) | 12.3 ± 1.5 | HeLa | MTT | 0.03 |

| B (2023) | 8.9 ± 0.7 | HEK293 | Resazurin | 0.01 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.